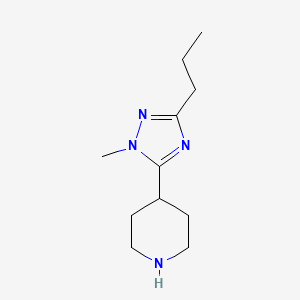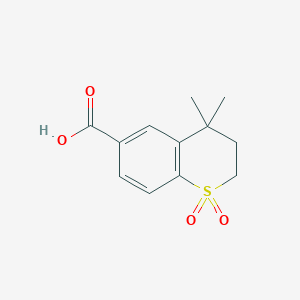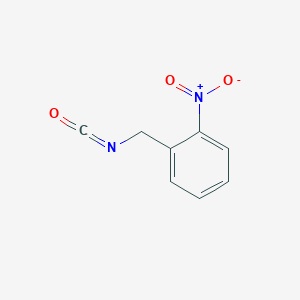
1-(Isocyanatomethyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isocyanatomethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring that also bears a nitro group (-NO2)
Vorbereitungsmethoden
The synthesis of 1-(Isocyanatomethyl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
2-Nitrobenzyl chloride+Potassium cyanate→this compound+Potassium chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(Isocyanatomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and various solvents. Major products formed from these reactions include substituted ureas, carbamates, and heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(Isocyanatomethyl)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(Isocyanatomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(Isocyanatomethyl)-2-nitrobenzene can be compared with other isocyanate-containing compounds such as 1,3-bis(isocyanatomethyl)benzene and 1-(isocyanatomethyl)-3,5-dimethyladamantane. These compounds share similar reactivity due to the presence of the isocyanate group but differ in their structural features and specific applications. For example, 1,3-bis(isocyanatomethyl)benzene is used in the production of polyurethanes, while 1-(isocyanatomethyl)-3,5-dimethyladamantane is explored for its potential as an enzyme inhibitor.
Eigenschaften
Molekularformel |
C8H6N2O3 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
1-(isocyanatomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c11-6-9-5-7-3-1-2-4-8(7)10(12)13/h1-4H,5H2 |
InChI-Schlüssel |
VAUCNHHKSNPSBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN=C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


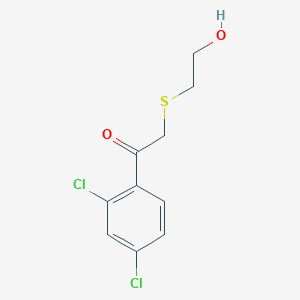
![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
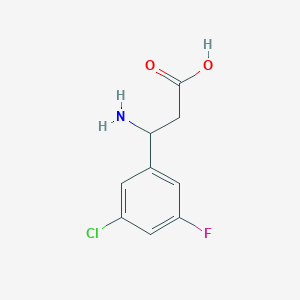

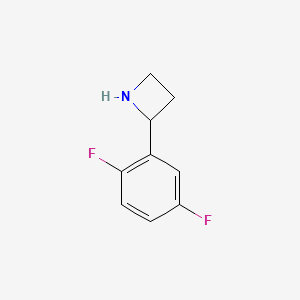
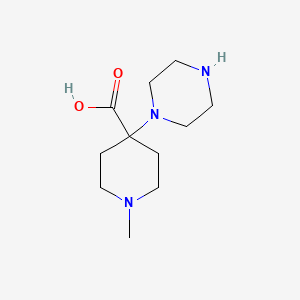
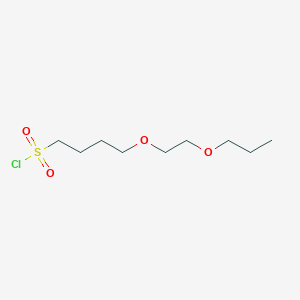


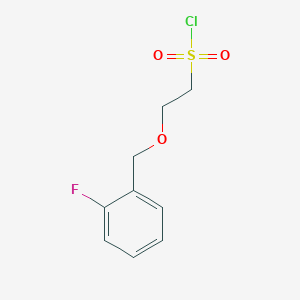
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)

